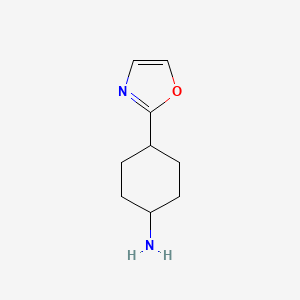
Ethyl 2-((tert-butyldimethylsilyl)oxy)-6-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((tert-butyldimethylsilyl)oxy)-6-methylbenzoate is an organic compound that belongs to the class of silyl ethers. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group attached to an ethyl ester of 6-methylbenzoic acid. Silyl ethers are commonly used as protecting groups in organic synthesis due to their stability and ease of removal under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-((tert-butyldimethylsilyl)oxy)-6-methylbenzoate typically involves the protection of the hydroxyl group of 6-methylbenzoic acid with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting silyl ether is then esterified with ethanol in the presence of an acid catalyst to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzene ring, forming corresponding carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The silyl ether group can be substituted under acidic or basic conditions to yield the corresponding hydroxyl compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of 6-methylbenzoic acid derivatives.
Reduction: Formation of ethyl 2-((tert-butyldimethylsilyl)oxy)-6-methylbenzyl alcohol.
Substitution: Formation of 6-methylbenzoic acid or its derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-((tert-butyldimethylsilyl)oxy)-6-methylbenzoate has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in multi-step organic syntheses.
Biology: Utilized in the synthesis of biologically active molecules and natural products.
Medicine: Employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-((tert-butyldimethylsilyl)oxy)-6-methylbenzoate primarily involves its role as a protecting group. The TBDMS group protects hydroxyl functionalities from unwanted reactions during synthetic processes. It can be selectively removed under mild acidic or basic conditions, revealing the free hydroxyl group for further functionalization. The molecular targets and pathways involved are specific to the synthetic route and the desired final product .
Comparación Con Compuestos Similares
(tert-Butyldimethylsilyloxy)acetaldehyde: Used in synthetic glycobiology and acts as both an aldol donor and acceptor.
2-((tert-Butyldimethylsilyl)oxy)ethanol: Commonly used as a reagent in organic synthesis.
Uniqueness: Ethyl 2-((tert-butyldimethylsilyl)oxy)-6-methylbenzoate is unique due to its specific structure, which combines the protective properties of the TBDMS group with the reactivity of the ethyl ester. This dual functionality makes it a versatile intermediate in complex organic syntheses.
Propiedades
Fórmula molecular |
C16H26O3Si |
|---|---|
Peso molecular |
294.46 g/mol |
Nombre IUPAC |
ethyl 2-[tert-butyl(dimethyl)silyl]oxy-6-methylbenzoate |
InChI |
InChI=1S/C16H26O3Si/c1-8-18-15(17)14-12(2)10-9-11-13(14)19-20(6,7)16(3,4)5/h9-11H,8H2,1-7H3 |
Clave InChI |
MYCQBZALGQRBMU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC=C1O[Si](C)(C)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B12438488.png)

![3,7-dihydroxy-4,4,13,14-tetramethyl-17-[6-methyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-4-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B12438500.png)
![(E)-N-[(5-methylfuran-2-yl)methylidene]hydroxylamine](/img/structure/B12438503.png)




![2-(4-Methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12438531.png)

